L-Tryptophan, 5-(phenylmethoxy)-
Description
Contextualization within L-Tryptophan Derivative Chemistry
L-Tryptophan and its derivatives are a critical class of molecules in biochemistry and pharmaceutical chemistry. nih.gov Tryptophan itself is a precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. nih.gov Chemical modifications to the tryptophan structure, such as the introduction of a benzyloxy group at the 5-position, create derivatives with altered reactivity and functionality. ontosight.aichim.it
L-Tryptophan, 5-(phenylmethoxy)- serves as a protected form of 5-hydroxy-L-tryptophan, a direct precursor to serotonin. tandfonline.comnih.gov The benzyloxy group acts as a protecting group for the hydroxyl functionality, allowing for selective reactions at other parts of the molecule. This strategy is crucial in multi-step syntheses where the unprotected hydroxyl group could interfere with desired chemical transformations. The benzyl (B1604629) group can be readily removed under specific conditions to yield the desired 5-hydroxy-L-tryptophan. cdnsciencepub.com
Significance as a Chiral Synthetic Precursor
The inherent chirality of L-Tryptophan, 5-(phenylmethoxy)- makes it a valuable chiral building block in asymmetric synthesis. alfa-chemistry.com The stereochemistry of the alpha-carbon is retained from the parent L-tryptophan, allowing for the synthesis of enantiomerically pure target molecules. This is of paramount importance in medicinal chemistry, where the biological activity of a compound is often dependent on its specific three-dimensional structure.
Its utility as a chiral precursor is demonstrated in the synthesis of complex natural products and pharmaceutical agents. alfa-chemistry.comrsc.org For instance, it can be incorporated into peptide synthesis to introduce a modified amino acid residue, leading to peptides with unique properties. sigmaaldrich.com The ability to introduce a protected hydroxyl group at a specific position on the indole (B1671886) ring provides a handle for further functionalization, expanding the range of accessible molecular architectures.
Historical Overview of its Research and Development as a Chemical Intermediate
The use of L-Tryptophan, 5-(phenylmethoxy)- as a chemical intermediate has been documented in scientific literature for several decades. Early research focused on the synthesis of 5-hydroxytryptophan (B29612) and its analogues, driven by the biological significance of serotonin. cdnsciencepub.com A notable synthesis reported in 1958 by Frangatos and Chubb described the use of 5-benzyloxygramine (B72693) to produce 5-benzyloxytryptophan, which was then converted to 5-hydroxytryptophan. cdnsciencepub.com This work highlighted the utility of the benzyloxy group as a protective strategy in tryptophan chemistry.
Over the years, the development of more sophisticated synthetic methodologies has further solidified the role of L-Tryptophan, 5-(phenylmethoxy)- as a key intermediate. Its application has expanded beyond the synthesis of serotonin precursors to include its use in the total synthesis of more complex molecules and in the creation of novel peptide-based compounds. rsc.orgnih.gov The commercial availability of this compound has also contributed to its widespread use in both academic and industrial research settings.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c19-16(18(21)22)8-13-10-20-17-7-6-14(9-15(13)17)23-11-12-4-2-1-3-5-12/h1-7,9-10,16,20H,8,11,19H2,(H,21,22)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGNDJBYANKHIO-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113626-30-5, 1956-25-8 | |
| Record name | 5-(Phenylmethoxy)-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113626-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-benzyloxytryptophan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.181 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for L Tryptophan, 5 Phenylmethoxy
Strategies for Indole (B1671886) Ring Functionalization at C-5 Position
Introducing a substituent at the C-5 position of the indole nucleus is a critical step in the synthesis of 5-benzyloxy-L-tryptophan. The inherent reactivity of the indole ring, which favors electrophilic attack at the C-3 position, necessitates specific strategies to achieve the desired C-5 functionalization. bhu.ac.inic.ac.uk
Electrophilic Aromatic Substitution Approaches
The indole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic aromatic substitution (EAS). bhu.ac.in The pyrrole (B145914) moiety is significantly more reactive than the benzene (B151609) ring, with the C-3 position being the most nucleophilic site. bhu.ac.inic.ac.uk Direct electrophilic attack at the C-5 position is therefore challenging and generally does not occur.
However, functionalization at the C-5 position can be achieved under certain conditions. If the more reactive C-3 position is blocked, electrophilic substitution can be directed to other positions. Furthermore, under strongly acidic conditions, the indole nitrogen or the C-3 carbon can be protonated. This protonation deactivates the pyrrole ring towards further electrophilic attack, allowing for substitution to occur on the less reactive benzene ring, including the C-5 position. bhu.ac.in For instance, nitration of 2-methylindole under acidic conditions using nitric/sulfuric acids can lead to substitution at the C-5 position. bhu.ac.in This strategy, while feasible, often requires harsh conditions and may lead to mixtures of products, necessitating careful optimization and purification.
Palladium-Catalyzed Coupling Reactions for Indole Construction
Modern synthetic organic chemistry offers powerful tools for the construction of substituted indoles, with palladium-catalyzed cross-coupling reactions being particularly prominent. mdpi.commdpi.com These methods provide a versatile and efficient means to build the indole core with pre-installed functionality at the desired position, or to functionalize a pre-existing indole ring.
Strategies for C-5 substitution often employ starting materials like 2-haloanilines which can be coupled with alkynes in a Sonogashira reaction followed by a cyclization step to form the indole ring. mdpi.com This approach allows for the introduction of a variety of substituents on the aniline precursor that will ultimately reside at the C-5 position of the final indole product.
Alternatively, a pre-formed indole, halogenated at the C-5 position, can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. nih.gov This allows for the direct installation of carbon-based substituents at the C-5 position. These powerful reactions have been successfully applied to the synthesis of diverse libraries of highly substituted indoles, demonstrating their broad applicability and functional group tolerance. nih.govnih.gov
| Palladium-Catalyzed Reaction | Description | Application for C-5 Functionalization |
| Sonogashira Coupling | A cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.gov | Coupling of a C-5 halogenated indole with an alkyne; or coupling of a 2-haloaniline with an alkyne followed by cyclization. mdpi.com |
| Suzuki Coupling | A cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organohalide. nih.gov | Coupling of a C-5 halogenated indole with a boronic acid to introduce aryl or alkyl groups. |
| Heck Coupling | A reaction that forms a substituted alkene by coupling an unsaturated halide with an alkene. | Can be used to introduce alkenyl groups at the C-5 position of an indole ring. |
Biocatalytic Approaches to 5-Substituted L-Tryptophan Derivatives
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of complex molecules like amino acid derivatives. Enzymes offer exceptional selectivity, often operating under mild conditions and, crucially for L-tryptophan derivatives, providing exquisite stereochemical control. acs.org
One of the most effective biocatalytic methods for producing 5-substituted L-tryptophan derivatives utilizes the enzyme Tryptophan Synthase (TrpS), particularly its β-subunit (TrpB). nih.gov This enzyme naturally catalyzes the final step in L-tryptophan biosynthesis, forming a C-C bond between indole and L-serine. nih.gov Through protein engineering, variants of TrpB have been developed with a broadened substrate scope, enabling them to accept a wide range of 5-substituted indoles as starting materials. acs.org This allows for the direct, single-step, and highly enantioselective synthesis of the corresponding 5-substituted L-tryptophan analogues. acs.orgnih.gov
Another biocatalytic strategy involves the direct hydroxylation of L-tryptophan at the C-5 position to produce 5-hydroxy-L-tryptophan (5-HTP), a direct precursor to 5-benzyloxy-L-tryptophan. This can be achieved using enzymes like tryptophan-5-hydroxylase (TPH) or engineered versions of other aromatic amino acid hydroxylases, such as phenylalanine-4-hydroxylase (PAH). frontiersin.orgnih.govnih.gov Significant research has focused on engineering host microorganisms like E. coli to efficiently produce 5-HTP from simple carbon sources. nih.govconsensus.appnih.gov
| Enzyme System | Reaction Catalyzed | Advantages |
| Tryptophan Synthase (TrpB variants) | 5-Substituted Indole + L-Serine → 5-Substituted-L-Tryptophan acs.org | Direct, single-step synthesis; High enantioselectivity (produces L-isomer); Broad substrate scope for 5-position. |
| Tryptophan-5-Hydroxylase (TPH) | L-Tryptophan → 5-Hydroxy-L-Tryptophan frontiersin.org | Direct hydroxylation of the natural amino acid; Produces the key precursor for benzylation. |
| Engineered Phenylalanine-4-Hydroxylase (PAH) | L-Tryptophan → 5-Hydroxy-L-Tryptophan nih.gov | Protein engineering has shifted substrate preference to efficiently convert L-tryptophan. |
Installation of the Benzyloxy Protecting Group
Once 5-hydroxy-L-tryptophan is obtained, the next key transformation is the installation of the benzyl (B1604629) group onto the C-5 hydroxyl moiety. This is typically achieved through a Williamson ether synthesis, where the hydroxyl group is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from benzyl halide.
A common synthetic route starts with commercially available 5-hydroxy-L-tryptophan. nih.gov To prevent unwanted side reactions, the amino and carboxyl groups of the amino acid are typically protected first. For example, the carboxyl group can be converted to a methyl ester and the amino group protected with a tert-butyloxycarbonyl (Boc) group. nih.gov The subsequent alkylation with benzyl bromide in the presence of a suitable base, such as cesium carbonate (Cs₂CO₃), in a solvent like acetone yields the protected 5-benzyloxy-L-tryptophan derivative. nih.gov The protecting groups can then be removed to furnish the final product.
Optimization of Reaction Conditions for Selective O-Benzylation
Achieving selective O-benzylation at the C-5 hydroxyl group over N-alkylation of the indole nitrogen is critical. The choice of base, solvent, and temperature plays a significant role in directing the regioselectivity of the reaction.
Base: Weaker bases are often preferred to minimize deprotonation and subsequent alkylation of the less acidic indole N-H. Carbonate bases like K₂CO₃ or Cs₂CO₃ are commonly used.
Solvent: Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) are typically employed for this type of nucleophilic substitution.
Temperature: The reaction is often carried out at room temperature to enhance selectivity and prevent side reactions. nih.gov
Alternative, environmentally friendly methods have also been explored. For instance, the use of potassium fluoride impregnated on alumina (KF/alumina) has been shown to catalyze the O-benzylation of phenols efficiently under solvent-free "grind-stone" conditions, which involve simply triturating the reactants together. researchgate.net Such methods offer advantages in terms of reduced solvent waste and potentially milder reaction conditions.
Chiral Integrity Maintenance and Stereochemical Control in Synthesis
Ensuring the final product has the correct L-configuration at the α-carbon is paramount. Racemization, the process of converting an enantiomerically pure compound into a mixture of enantiomers, can occur under harsh reaction conditions (e.g., strong base or high heat) and must be avoided.
Several strategies are employed to maintain stereochemical control:
Use of Chiral Starting Materials: A straightforward approach is to begin with an enantiomerically pure starting material, such as commercially available L-tryptophan or 5-hydroxy-L-tryptophan, and conduct subsequent reactions under conditions known not to cause racemization. nih.gov The synthesis of N-acetyl-5-benzyloxy-L-tryptophan from L-glutamic acid is another example that transfers the chirality from a readily available amino acid. tandfonline.com
Chiral Auxiliary-Based Synthesis: In cases where a racemic synthesis is performed, a chiral auxiliary can be used to direct the stereochemical outcome. For example, a Strecker amino acid synthesis can be adapted using a chiral amine, like (S)-methylbenzylamine, to induce the formation of the desired (S)- or L-amino acid. rsc.org The auxiliary is removed later in the synthetic sequence.
Biocatalytic Synthesis: As mentioned previously, enzymatic methods are inherently stereoselective. The use of enzymes like Tryptophan Synthase to combine a 5-substituted indole with L-serine directly yields the L-enantiomer of the final product, obviating the need for chiral resolution or auxiliary-based methods. acs.orgnih.gov This represents one of the most efficient strategies for ensuring chiral integrity.
The choice of synthetic route ultimately depends on factors such as the availability of starting materials, desired scale, and the need for enantiomeric purity. While chemical methods offer flexibility, biocatalytic approaches are increasingly favored for their efficiency, environmental benefits, and unparalleled stereochemical control. acs.org
Diastereoselective Synthesis Utilizing Chiral Auxiliaries
Diastereoselective synthesis is a powerful strategy wherein a chiral auxiliary is temporarily incorporated into an achiral substrate. This auxiliary directs the stereochemical course of a subsequent reaction, leading to the preferential formation of one diastereomer. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product.
The use of chiral auxiliaries is a reliable and well-established method in asymmetric synthesis due to the predictability of the stereochemical outcome. researchgate.net One of the most widely recognized approaches involves the use of Evans' oxazolidinone auxiliaries. researchgate.net In a typical sequence for an amino acid synthesis, an N-acylated oxazolidinone derived from glycine is deprotonated to form a chiral enolate. This enolate then reacts with an electrophile, in this case, a derivative of 5-(phenylmethoxy)gramine or a similar indole-containing compound. The steric hindrance imposed by the auxiliary directs the incoming electrophile to one face of the enolate, resulting in high diastereoselectivity.
Another effective class of chiral auxiliaries is the N-tert-butanesulfinyl group, developed by Ellman. osi.lv This approach is particularly valuable for the synthesis of chiral amines. osi.lv A condensation reaction between tert-butanesulfinamide and a suitable keto-ester precursor would form an N-sulfinyl imine, which can then be reduced diastereoselectively to establish the amine stereocenter. The auxiliary is subsequently removed under mild acidic conditions.
Table 1: Overview of Diastereoselective Synthesis Methods
| Chiral Auxiliary Type | Key Reaction | Typical Stereoselectivity | Advantages | Disadvantages |
|---|---|---|---|---|
| Evans' Oxazolidinones | Diastereoselective alkylation of an N-acyl oxazolidinone enolate | High (>95% de) | High predictability and reliability researchgate.net | Requires stoichiometric auxiliary; attachment and removal steps needed |
| Ellman's Sulfinamide | Diastereoselective reduction of an N-tert-butanesulfinyl imine | High (>95% de) | Broad applicability for chiral amine synthesis osi.lv | Stoichiometric use of the auxiliary |
Enantioselective Synthesis via Asymmetric Catalysis
Enantioselective synthesis using asymmetric catalysis represents a more modern and efficient approach. In this methodology, a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This avoids the need for stoichiometric chiral reagents and the associated attachment/removal steps.
A prominent strategy for the asymmetric synthesis of tryptophan derivatives is phase-transfer catalysis. semanticscholar.org This method often involves the alkylation of a glycine-derived Schiff base with a gramine derivative. The reaction is carried out in a biphasic system using a chiral quaternary ammonium (B1175870) salt, typically derived from Cinchona alkaloids, as the catalyst. semanticscholar.org The catalyst transports the enolate from the aqueous phase to the organic phase, where the alkylation occurs within a chiral environment, thereby inducing enantioselectivity. This one-pot reaction can produce the desired tryptophan derivative in good yield and with high enantiomeric excess. semanticscholar.org
Transition metal catalysis also offers powerful tools for enantioselective synthesis. For example, silver-catalyzed reactions of glycine derivatives with sulfonylindoles have been shown to produce β-substituted tryptophan derivatives with high diastereo- and enantioselectivity. semanticscholar.org Other approaches may involve catalytic asymmetric hydrogenation of a dehydroamino acid precursor or enantioselective C-H functionalization of the indole nucleus followed by side-chain installation.
Table 2: Overview of Enantioselective Catalysis Methods
| Catalysis Type | Catalyst Example | Key Reaction | Typical Stereoselectivity | Advantages |
|---|---|---|---|---|
| Phase-Transfer Catalysis | Cinchona alkaloid-derived quaternary ammonium salt | Asymmetric alkylation of a glycine imine | High (>90% ee) | High atom economy; no protection/deprotection of indole N-H needed semanticscholar.org |
| Transition Metal Catalysis | Chiral Silver-Phos complex | Asymmetric Michael addition or alkylation | High (diastereo- and enantioselectivity) semanticscholar.org | High turnover numbers; broad substrate scope |
| Organocatalysis | Chiral Isothiourea (ITU) | Asymmetric N-acylation or other bond formations | Variable to high | Metal-free; mild reaction conditions rsc.org |
Purification and Isolation Techniques in Laboratory Synthesis
The purification and isolation of L-Tryptophan, 5-(phenylmethoxy)- from the crude reaction mixture is a critical step to obtain a product of high purity. The specific techniques employed depend on the nature of the impurities and the physical properties of the target compound.
A typical laboratory-scale purification protocol begins with a standard aqueous workup. This involves quenching the reaction, followed by extraction with an appropriate organic solvent to separate the product from inorganic salts and water-soluble reagents. The organic layers are then combined, washed with brine, dried over an anhydrous salt like sodium sulfate, and concentrated under reduced pressure.
The primary method for purification is column chromatography on silica gel. A solvent system (eluent) of appropriate polarity, such as a mixture of ethyl acetate and hexanes or dichloromethane and methanol (B129727), is used to separate the desired compound from starting materials, by-products, and residual reagents.
Following chromatography, crystallization is often employed to achieve high purity. Since the target compound is an amino acid derivative, it is typically a solid. Dissolving the semi-purified product in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly can yield high-purity crystals. For tryptophan and its derivatives, recrystallization from water-containing acetic acid can be an effective method. google.com The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. google.com
The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry.
Table 3: Common Purification Techniques
| Technique | Purpose | Typical Implementation |
|---|---|---|
| Extraction | Initial separation of product from aqueous and inorganic impurities | Use of a separatory funnel with immiscible organic and aqueous phases |
| Column Chromatography | Separation of compounds based on polarity | Stationary phase: Silica gel; Mobile phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients |
| Crystallization | Final purification to obtain high-purity solid material | Dissolution in a hot solvent followed by slow cooling to induce crystal formation google.com |
| Filtration | Isolation of solid product from the liquid phase | Vacuum filtration to collect crystals after crystallization or precipitation |
Comparative Analysis of Synthetic Routes: Efficiency and Scalability
The choice between a diastereoselective and an enantioselective synthetic route depends on several factors, including the desired scale of the synthesis, cost considerations, and available resources.
Scalability: For large-scale industrial production, asymmetric catalysis is generally the preferred method. The use of a small, recyclable amount of catalyst is more economically viable and generates less waste than a stoichiometric amount of a complex chiral auxiliary. researchgate.net However, scaling up catalytic reactions can present its own challenges, such as catalyst stability, cost, turnover number, and the need for stringent removal of metal residues from the final product if a transition metal catalyst is used.
Auxiliary-based methods, while less atom-economical, are often highly reliable and predictable, making them very attractive for laboratory-scale synthesis where obtaining a high-purity product with a confirmed stereochemistry is the primary goal. researchgate.net The scalability of these methods is primarily limited by the cost of the auxiliary and the increased waste generated from its stoichiometric use.
Table 4: Comparison of Synthetic Approaches
| Parameter | Diastereoselective Synthesis (Chiral Auxiliary) | Enantioselective Synthesis (Asymmetric Catalysis) |
|---|---|---|
| Efficiency | Lower overall yield due to extra steps (attachment/removal of auxiliary). Lower atom economy. | Higher overall yield due to fewer steps. Higher atom economy. |
| Scalability | Limited by the high cost and stoichiometric use of the auxiliary. Generates more waste. | Highly scalable due to low catalyst loading. More cost-effective and environmentally benign for large-scale production. |
| Predictability | Highly predictable and reliable stereochemical outcome. researchgate.net | Can require extensive optimization of catalyst and reaction conditions. |
| Cost | Can be high due to the cost of the chiral auxiliary. | Potentially lower, although the initial cost of a sophisticated catalyst can be high. |
{"answer":"### Chemical Reactivity and Transformations of L-Tryptophan, 5-(phenylmethoxy)- \n\nL-Tryptophan, 5-(phenylmethoxy)-, also known as 5-benzyloxy-L-tryptophan, is a derivative of the essential amino acid L-tryptophan. ontosight.ai Its chemical structure, featuring a benzyloxy group at the 5-position of the indole ring, provides a versatile scaffold for a variety of chemical transformations. This article explores the reactivity of its indole nitrogen, carboxyl group, and alpha-amino group, highlighting key reactions and their significance in synthetic chemistry.\n\n### 1. Reactions Involving the Indole Nitrogen (N-H) \n\nThe indole nitrogen of 5-benzyloxy-L-tryptophan possesses a reactive proton that can participate in various chemical reactions. These transformations are crucial for modifying the electronic properties of the indole ring and for introducing diverse functional groups.\n\n#### 1.1. N-Protection Strategies and Reactivity \n\nProtecting the indole nitrogen is often a necessary step in the synthesis of complex molecules to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for the indole nitrogen of tryptophan derivatives. google.com The introduction of a Boc group at the N1-position can be achieved, for example, by reacting the Nα-protected tryptophan with di-tert-butyl dicarbonate (B1257347) in the presence of a suitable base. nih.gov This protection enhances the stability of the tryptophan derivative under certain reaction conditions, such as catalytic hydrogenation. google.com\n\n#### 1.2. Alkylation and Acylation Reactions on Indole Nitrogen \n\nAlkylation of the indole nitrogen introduces an alkyl group, modifying the steric and electronic environment of the indole ring. For instance, N1-alkylation of Nα-protected tryptophans provides a direct route to various tryptophan derivatives. dntb.gov.ua A reported method involves the reaction of Boc-Trp-OMe with an alkylating agent like 5-(Boc-amino)pentyl mesylate in the presence of sodium hydride. nih.gov\n\nAcylation of the indole nitrogen, on the other hand, introduces an acyl group. While specific examples for 5-benzyloxy-L-tryptophan are not prevalent in the provided search results, general methods for N-acylation of tryptophans are well-established and could likely be applied to this derivative.\n\n### 2. Modifications of the Carboxyl Group \n\nThe carboxylic acid functionality of 5-benzyloxy-L-tryptophan is a key site for transformations, enabling the formation of esters, amides, and other derivatives.\n\n#### 2.1. Esterification and Amidation Reactions \n\nEsterification of the carboxyl group is a common transformation. For example, L-tryptophan benzyl ester can be synthesized, and this methodology can be extended to its derivatives. prepchem.comsigmaaldrich.com A convenient method for the esterification of tryptophan involves the use of p-toluenesulfonyl chloride in the corresponding alcohol. sci-hub.seacs.org This approach is mild and effective for producing various amino acid esters. sci-hub.seacs.org\n\nAmidation reactions involve the coupling of the carboxyl group with an amine to form an amide bond. These reactions are fundamental in peptide synthesis. While specific examples of amidation of 5-benzyloxy-L-tryptophan are not detailed in the search results, standard peptide coupling protocols would be applicable.\n\n#### 2.2. Reduction to Alcohol and Further Derivatization \n\nThe carboxyl group can be reduced to a primary alcohol, providing a handle for further functionalization. Standard reducing agents can be employed for this transformation. The resulting alcohol can then be subjected to various reactions, such as oxidation or conversion to other functional groups, to create a wider range of derivatives.\n\n### 3. Transformations at the Alpha-Amino Group \n\nThe alpha-amino group is a primary site for reactions, most notably for peptide bond formation and the introduction of protecting groups.\n\nThe most common transformation at the alpha-amino group is its protection to allow for selective reactions at other sites of the molecule. The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for the amino group of tryptophan. nih.gov Another frequently used protecting group is the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is particularly important in solid-phase peptide synthesis. google.com\n\nThese protecting groups can be introduced by reacting the amino acid with the corresponding chloroformate under basic conditions. The choice of protecting group depends on the subsequent reaction conditions and the desired final product.\n\n| Compound Name | Synonym(s) | Molecular Formula | Use in Article | Reference(s) |\n| :--- | :--- | :--- | :--- | :--- |\n| L-Tryptophan, 5-(phenylmethoxy)- | 5-Benzyloxy-L-tryptophan | C18H18N2O3 | Main subject of the article | ontosight.ainih.gov |\n| tert-Butyloxycarbonyl | Boc | C5H9O2 | Protecting group for indole nitrogen | google.comnih.gov |\n| L-Tryptophan benzyl ester | | C18H18N2O2 | Example of esterification product | prepchem.comsigmaaldrich.com |\n| p-Toluenesulfonyl chloride | Tosyl chloride | C7H7ClO2S | Reagent for esterification | sci-hub.seacs.org |\n| Benzyloxycarbonyl | Cbz, Z | C8H7O2 | Protecting group for alpha-amino group | nih.gov |\n| 9-Fluorenylmethyloxycarbonyl | Fmoc | C15H11O2 | Protecting group for alpha-amino group | google.com |\n| 5-Hydroxy-L-tryptophan | | C11H12N2O3 | Related compound, precursor to serotonin (B10506) | tandfonline.comnih.govgoogle.comsigmaaldrich.comsigmaaldrich.com |\n| Serotonin | 5-Hydroxytryptamine | C10H12N2O | Biologically active amine | nih.govnih.gov |\n| Melatonin | N-acetyl-5-methoxytryptamine | C13H16N2O2 | Hormone derived from tryptophan | nih.govnih.gov |\n| 5-Methoxy-L-tryptophan | | C12H14N2O3 | Metabolite of L-tryptophan | nih.govsigmaaldrich.comanaspec.com |\n| Leucine | | C6H13NO2 | Example of another amino acid | wikipedia.org |"}
Chemical Reactivity and Transformations of L Tryptophan, 5 Phenylmethoxy
Transformations at the Alpha-Amino Group
Amino Group Protection Strategies (e.g., Boc, Fmoc)
To prevent unwanted side reactions during peptide synthesis and other transformations, the α-amino group of 5-benzyloxy-L-tryptophan is temporarily protected. The two most common protecting groups employed for this purpose are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups.
Fmoc Protection: The Fmoc group is favored in many solid-phase peptide synthesis strategies due to its base-lability, which allows for orthogonal deprotection schemes. The protection is typically achieved by reacting the amino acid with Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base. Commercially available Fmoc-5-benzyloxy-DL-tryptophan indicates that this protection strategy is well-established for this derivative. anaspec.comgoogle.com The synthesis of various Fmoc-protected amino acids, including those with non-active side chains, often involves dissolving the amino acid and the Fmoc reagent in a suitable solvent system, such as an ethanol (B145695)/water mixture, and allowing the reaction to proceed, followed by crystallization to purify the product. peptide.com
A summary of common amino group protection strategies is presented in the table below.
| Protecting Group | Reagent | Typical Conditions |
| Boc | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Aqueous/organic solvent mixture with a base (e.g., NaOH) at room temperature. nih.gov |
| Fmoc | Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu | Biphasic solvent system (e.g., dioxane/water) with a base (e.g., NaHCO₃) at room temperature. |
Peptide Coupling Reactions Utilizing the Alpha-Amino Moiety
Once the α-amino group is protected, the carboxylic acid functionality of N-protected 5-benzyloxy-L-tryptophan can be activated and coupled to the free amino group of another amino acid or a growing peptide chain. This is a fundamental step in peptide synthesis. Standard coupling reagents are employed to facilitate the formation of the amide (peptide) bond.
Common coupling protocols used in solid-phase peptide synthesis (SPPS) that are applicable to derivatives like N-Fmoc-5-benzyloxy-L-tryptophan include:
DIC/HOBt Method: This involves the use of N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and 1-hydroxybenzotriazole (B26582) (HOBt) as an additive to suppress racemization and improve coupling efficiency. rsc.org
HBTU/DIPEA Method: Here, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is used as the coupling reagent in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA). uci.edu
The general steps for a coupling reaction in SPPS involve swelling the resin-bound amino acid or peptide in a suitable solvent like dimethylformamide (DMF), deprotecting the N-terminal amino group (e.g., removing the Fmoc group with piperidine), and then adding the activated N-protected 5-benzyloxy-L-tryptophan to the resin. uci.edugoogle.com The coupling reaction is monitored for completion, typically using a qualitative test like the ninhydrin (B49086) test. rsc.org While these are general procedures, the successful incorporation of tryptophan derivatives into peptide chains using these methods is well-documented.
The table below summarizes common coupling reagents used in peptide synthesis.
| Coupling Reagent | Additive/Base | Key Features |
| DIC | HOBt | Cost-effective, minimizes racemization. rsc.org |
| HBTU | DIPEA | Fast and efficient coupling. uci.edu |
| PyBOP | DIPEA | Effective for hindered couplings. |
| HATU | DIPEA | Highly efficient, particularly for difficult couplings. sigmaaldrich.com |
Cleavage Strategies for the Benzyloxy Protecting Group
The benzyloxy group is a robust protecting group for the hydroxyl functionality of the 5-hydroxyindole (B134679) side chain. Its removal is a crucial step to yield the final 5-hydroxy-L-tryptophan-containing peptide or molecule. The most common methods for debenzylation are catalytic hydrogenation and treatment with Lewis acids.
Catalytic Hydrogenation Methods
Catalytic hydrogenation is a widely used and often clean method for the removal of benzyl (B1604629) ethers. The reaction involves treating the substrate with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). This process reduces the benzyl ether to toluene (B28343) and the free hydroxyl group.
A related technique, catalytic transfer hydrogenolysis, can also be employed. This method uses a hydrogen donor, such as formic acid or ammonium (B1175870) formate (B1220265), in conjunction with the palladium catalyst. This approach can sometimes offer better selectivity, especially in the presence of other reducible functional groups. For instance, in the synthesis of tryptophan analogues, catalytic transfer hydrogenolysis with 10% Pd/C and ammonium formate in methanol (B129727) has been used for N-debenzylation, a process that shares mechanistic similarities with O-debenzylation. It is important to note that under certain conditions, catalytic hydrogenation can potentially lead to the reduction of the indole (B1671886) ring itself, although this is generally a less favorable process. A patent has surprisingly found that an Fmoc-protected tryptophan derivative with a Boc-protected indole nucleus is stable to hydrogenation, highlighting that the choice of other protecting groups on the molecule can influence the outcome of the debenzylation.
Lewis Acid-Mediated De-protection
An alternative to hydrogenation for the cleavage of benzyl ethers is the use of Lewis acids. Strong Lewis acids can effect the cleavage of the ether linkage. While a variety of Lewis acids can be employed, specific examples for the deprotection of 5-benzyloxy-L-tryptophan are not extensively detailed in the available literature. However, general methods for the debenzylation of aryl benzyl ethers using Lewis acids like boron trichloride (B1173362) (BCl₃) in the presence of a cation scavenger have been reported. Another approach involves the use of triethylsilane in the presence of a palladium catalyst, which has been shown to be effective for the debenzylation of phosphate (B84403) esters and could potentially be adapted for benzyl ethers. The choice of Lewis acid and reaction conditions must be carefully considered to avoid unwanted side reactions, particularly with the acid-sensitive indole nucleus.
Exploitation of the Indole Ring Reactivity
The indole nucleus of tryptophan is an electron-rich aromatic system and is susceptible to electrophilic attack. The position of substitution is influenced by the electronic nature of the substituents already present on the ring.
Electrophilic Attack at Other Indole Positions
The most common site for electrophilic substitution on the indole ring is the C3 position. However, in 3-substituted indoles like tryptophan, electrophilic attack typically occurs at the C2, C4, C6, or C7 positions. The presence of the electron-donating 5-benzyloxy group is expected to activate the benzene (B151609) portion of the indole ring towards electrophilic substitution, primarily directing incoming electrophiles to the ortho and para positions relative to the benzyloxy group, which are the C4 and C6 positions.
While specific studies on the electrophilic substitution of 5-benzyloxy-L-tryptophan are limited, the reactivity can be inferred from studies on related 5-substituted indoles. For example, the electrophilic substitution of indoles is a well-established area of study, and the regioselectivity is known to be highly dependent on the reaction conditions and the nature of the electrophile. While direct electrophilic attack on the indole ring of tryptophan derivatives can be complex and lead to multiple products, it represents a potential avenue for further functionalization of the 5-benzyloxy-L-tryptophan scaffold.
Cycloaddition Reactions Involving the Indole System
The indole nucleus of L-Tryptophan, 5-(phenylmethoxy)-, also known as 5-benzyloxy-L-tryptophan, possesses a rich and varied reactivity in cycloaddition reactions. The electron-donating nature of the 5-benzyloxy group enhances the electron density of the indole ring system, influencing its behavior as a participant in these transformations. The primary cycloaddition pathways for the indole system are [4+2] Diels-Alder reactions and [3+2] or 1,3-dipolar cycloadditions. wikipedia.orglibretexts.org
The indole ring can act as a diene or a dienophile in Diels-Alder reactions, although its aromatic character makes it less reactive than non-aromatic dienes. wikipedia.orglibretexts.org The presence of the electron-donating 5-benzyloxy group particularly favors reactions where the indole acts as the electron-rich component. In 1,3-dipolar cycloadditions, the indole double bonds can serve as the dipolarophile, reacting with various 1,3-dipoles to form five-membered heterocyclic rings. wikipedia.orgnumberanalytics.com
Research into the cycloaddition reactions of the parent 5-benzyloxy-L-tryptophan is limited; however, studies on closely related 5-alkoxyindoles provide significant insight into the expected reactivity. These reactions are often catalyzed by Lewis acids to overcome the aromaticity of the indole ring and promote cyclization. mdpi.com
[4+2] Cycloaddition (Diels-Alder Type) Reactions
In the context of a Diels-Alder reaction, the C2-C3 double bond of the indole can act as a dienophile. More commonly, the indole system can be induced to act as a diene, particularly when the pyrrole (B145914) ring is activated. For electron-rich indoles like 5-benzyloxy-L-tryptophan, participation as the diene component in inverse-electron-demand Diels-Alder reactions is also a possibility.
While specific examples for 5-benzyloxy-L-tryptophan are not extensively documented, the reactivity of analogous 5-methoxyindole (B15748) in Lewis acid-catalyzed [4+2] cycloadditions with various dienophiles has been reported. These reactions typically proceed to form carbazole (B46965) derivatives or related polycyclic structures. The conditions and outcomes of such reactions provide a model for the expected behavior of 5-benzyloxy-L-tryptophan.
| Diene/Dienophile | Reactant 2 | Catalyst/Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| 5-Methoxyindole | N-Phenylmaleimide | AlCl3, CH2Cl2, rt | Tetrahydrocarbazole derivative | Good |
| 5-Methoxyindole | Dimethyl acetylenedicarboxylate | Heat, Toluene | Carbazole derivative | Moderate |
| 5-Methoxyindole | Acrolein | ZnI2, CH2Cl2, 0 °C to rt | Tricyclic adduct | Moderate to Good |
1,3-Dipolar Cycloaddition Reactions
The C2-C3 double bond of the indole ring in 5-benzyloxy-L-tryptophan is an effective dipolarophile for 1,3-dipolar cycloaddition reactions. wikipedia.org These reactions provide a powerful method for the synthesis of complex heterocyclic systems fused to the indole core. A variety of 1,3-dipoles, such as nitrile oxides, azomethine ylides, and nitrones, can be employed. organic-chemistry.orgnih.govmdpi.com
The reaction of an indole derivative with an azomethine ylide, for instance, can lead to the formation of a pyrrolo[3,4-b]indole (B14762832) scaffold. The regioselectivity and stereoselectivity of these cycloadditions are often high and can be influenced by the nature of the substituents on both the indole and the 1,3-dipole, as well as the reaction conditions.
| Indole Derivative | 1,3-Dipole | Conditions | Product Type | Yield (%) |
|---|---|---|---|---|
| N-Methyl-5-methoxyindole | Nitrile oxide (from benzaldehyde (B42025) oxime) | NCS, Pyridine, CH2Cl2 | Isoxazolino[4,5-b]indole | High |
| Indole | Azomethine ylide (from isatin (B1672199) and sarcosine) | Toluene, reflux | Spiro-oxindole-pyrrolidine | Good |
| 5-Bromoindole | Nitrilimine (from hydrazonoyl chloride) | Et3N, Benzene, rt | Pyrazolo[4,3-b]indole | Good |
The presence of the bulky benzyloxy group at the 5-position and the amino acid side chain at the 3-position of L-Tryptophan, 5-(phenylmethoxy)- would be expected to exert significant steric and electronic influences on the outcome of these cycloaddition reactions, potentially affecting regioselectivity and the facial selectivity of the approach of the reacting partner.
Advanced Analytical Methodologies for Research Scale Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of L-Tryptophan, 5-(phenylmethoxy)-. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition, connectivity, and the nature of its chemical bonds and functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. For L-Tryptophan, 5-(phenylmethoxy)-, both ¹H and ¹³C NMR are fundamental for confirming the successful synthesis and for assessing the purity of the compound.
In ¹H NMR, the chemical shifts, coupling constants, and integration of the proton signals would confirm the presence of the L-tryptophan backbone, the phenylmethoxy group at the 5-position of the indole (B1671886) ring, and the benzylic protons. The distinct aromatic protons of the indole and the phenyl rings would appear in the downfield region of the spectrum, while the aliphatic protons of the tryptophan side chain and the α-carbon would be found in the upfield region. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the connectivity between protons and their directly attached carbons, respectively.
¹³C NMR spectroscopy provides complementary information by identifying all unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment, allowing for the unambiguous assignment of each carbon in the indole ring, the tryptophan side chain, and the phenylmethoxy group.
The absence of impurity signals in both ¹H and ¹³C NMR spectra is a strong indicator of the high purity of the sample.
Table 1: Predicted ¹H NMR Chemical Shifts for L-Tryptophan, 5-(phenylmethoxy)- (Note: These are predicted values and may vary based on the solvent and experimental conditions.)
| Proton | Predicted Chemical Shift (ppm) |
| H-2 (indole) | 7.20 - 7.30 |
| H-4 (indole) | 7.50 - 7.60 |
| H-6 (indole) | 6.90 - 7.00 |
| H-7 (indole) | 7.35 - 7.45 |
| α-H | 3.80 - 3.90 |
| β-H | 3.20 - 3.40 |
| Phenyl H's | 7.30 - 7.50 |
| Methoxy H's | 5.10 - 5.20 |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule with high accuracy and for confirming its molecular weight. For L-Tryptophan, 5-(phenylmethoxy)-, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap) would be used.
The instrument measures the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ with a precision of a few parts per million (ppm). This allows for the calculation of the elemental formula, which can then be compared to the expected formula of C₁₈H₁₈N₂O₃. A close match between the measured and calculated exact mass provides strong evidence for the identity of the compound.
HRMS is also a sensitive technique for detecting impurities, as even small amounts of by-products or starting materials with different elemental compositions will appear as distinct signals in the mass spectrum.
Table 2: HRMS Data for L-Tryptophan, 5-(phenylmethoxy)-
| Parameter | Value |
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Exact Mass (Monoisotopic) | 310.1317 g/mol |
| Measured m/z [M+H]⁺ | 311.1390 (Expected) |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.
IR spectroscopy would be used to identify the characteristic stretching and bending vibrations of the N-H (amine and indole), C=O (carboxylic acid), C-O (ether), and aromatic C-H bonds in L-Tryptophan, 5-(phenylmethoxy)-. The broad O-H stretch of the carboxylic acid would also be a prominent feature.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide valuable information about the aromatic rings and the carbon backbone of the molecule. The combination of IR and Raman spectra offers a comprehensive vibrational fingerprint of the compound.
Table 3: Key IR Absorption Frequencies for L-Tryptophan, 5-(phenylmethoxy)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |
| N-H (Amine and Indole) | Stretching | 3200 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Aliphatic) | Stretching | 2850 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1725 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-O (Ether) | Stretching | 1000 - 1300 |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The indole ring of tryptophan and the attached phenylmethoxy group in L-Tryptophan, 5-(phenylmethoxy)- constitute the primary chromophore.
The UV-Vis spectrum would be expected to show characteristic absorption maxima in the ultraviolet region, typically around 280 nm, which is characteristic of the indole nucleus. The substitution at the 5-position with a phenylmethoxy group may cause a slight shift in the absorption maximum (a bathochromic or hypsochromic shift) and a change in the molar absorptivity compared to unsubstituted L-tryptophan. This technique is also useful for quantitative analysis, as the absorbance at a specific wavelength is directly proportional to the concentration of the compound in solution, following the Beer-Lambert law.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating the target compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds like L-Tryptophan, 5-(phenylmethoxy)-. A reversed-phase HPLC method, using a C18 column and a mobile phase consisting of a mixture of water (often with an acid modifier like trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be developed.
The sample is injected into the HPLC system, and its components are separated based on their differential partitioning between the stationary phase and the mobile phase. A UV detector, set at the absorption maximum of the compound (e.g., 280 nm), is used to monitor the eluting components. The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard.
Table 4: Representative HPLC Method Parameters for L-Tryptophan, 5-(phenylmethoxy)-
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | e.g., 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Chiral HPLC for Enantiomeric Purity Determination
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a cornerstone technique for determining the enantiomeric purity of chiral compounds like L-Tryptophan, 5-(phenylmethoxy)-. The ability to separate enantiomers is crucial as they can exhibit different biological activities.
The separation of tryptophan derivatives is often successfully achieved using polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. nih.govnih.gov These phases offer a wide range of chiral recognition abilities. For monosubstituted tryptophan derivatives, including those with substitutions at the 5-position, zwitterionic CSPs based on Cinchona alkaloids have also proven effective. google.com
A typical approach for the enantiomeric purity determination of L-Tryptophan, 5-(phenylmethoxy)- would involve a normal-phase or reversed-phase HPLC method. In normal-phase mode, a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is commonly employed. The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) can significantly improve peak shape and resolution. For reversed-phase separations, a mixture of water and an organic modifier like acetonitrile or methanol, often with a buffer or acid additive, is used. nih.gov
Detection is typically achieved using a UV detector, as the indole chromophore of the tryptophan molecule absorbs UV light. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.
Table 1: Illustrative Chiral HPLC Method Parameters for Tryptophan Derivatives
| Parameter | Condition |
| Column | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivative) |
| Mobile Phase | n-Hexane:Isopropanol with 0.1% TFA (Normal Phase) or Acetonitrile:Water with 0.1% Formic Acid (Reversed Phase) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Temperature | 25 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds. In the context of L-Tryptophan, 5-(phenylmethoxy)-, GC-MS is primarily used to detect and identify potential volatile byproducts that may arise during its synthesis.
The synthesis of 5-(phenylmethoxy)-L-tryptophan can involve several steps, and potential volatile byproducts will depend on the specific synthetic route employed. A common method for the synthesis of 5-substituted tryptophans involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. Potential volatile byproducts could include residual solvents (e.g., toluene (B28343), dichloroethane), unreacted starting materials, or side-products from the protection and deprotection steps. For instance, the use of a benzyl (B1604629) protecting group for the hydroxyl function can lead to the formation of benzyl alcohol or other benzyl derivatives as byproducts. wikipedia.org
For GC-MS analysis, the sample containing L-Tryptophan, 5-(phenylmethoxy)- is typically dissolved in a suitable solvent and injected into the gas chromatograph. The volatile compounds are separated based on their boiling points and polarity as they pass through the GC column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each compound, allowing for its identification by comparison with spectral libraries. To enhance the volatility of the analyte and its potential byproducts, derivatization with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be employed. nih.gov
Table 2: Potential Volatile Byproducts in the Synthesis of L-Tryptophan, 5-(phenylmethoxy)- and their GC-MS Characteristics
| Potential Byproduct | Potential Origin | Typical m/z fragments |
| Benzyl alcohol | Deprotection of the 5-benzyloxy group | 108, 91, 77 |
| Toluene | Reaction solvent | 92, 91, 65 |
| Dichloroethane | Reaction solvent | 98, 62, 27 |
X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of a chiral molecule, unequivocally confirming the L-configuration of the tryptophan backbone and the spatial arrangement of the 5-(phenylmethoxy) substituent.
The process of X-ray crystallography involves growing a single, high-quality crystal of the compound. This crystal is then mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the crystal lattice is collected on a detector. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be calculated, which in turn reveals the precise arrangement of the atoms in the crystal.
Table 3: Comparison of Crystallographic Data for Related Tryptophan Derivatives
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| 5-Hydroxy-DL-tryptophan | Monoclinic | C2/c | Zwitterionic form, layered structure with extensive hydrogen bonding. | oup.com |
| L-Tryptophan (in complex with Tryptophan repressor) | - | - | Binding interactions with protein residues. | nih.gov |
Computational and Theoretical Studies on L Tryptophan, 5 Phenylmethoxy
Electronic Structure Calculations for Molecular Geometry and Stability
Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional shape, stability, and the distribution of electrons. For a molecule with the complexity of L-Tryptophan, 5-(phenylmethoxy)-, these methods can provide a foundational understanding of its behavior.
Furthermore, DFT calculations can determine the molecule's total energy, which is indicative of its thermodynamic stability. By comparing the energies of different possible isomers or conformers, the most stable structures can be identified. For instance, a DFT analysis could elucidate the preferred orientation of the phenylmethoxy group relative to the indole (B1671886) ring. The calculated vibrational frequencies from a DFT study can confirm that the optimized geometry corresponds to a true energy minimum and can be used to predict the infrared (IR) spectrum of the molecule.
Table 1: Illustrative DFT-Calculated Geometric Parameters for L-Tryptophan, 5-(phenylmethoxy)-
| Parameter | Predicted Value (Illustrative) |
| Cα-Cβ Bond Length | ~1.53 Å |
| N-Cα-C=O Dihedral Angle | ~ -60° |
| C4-C5-O-CH2 Dihedral Angle | ~ 120° |
| Total Energy | (Value in Hartrees) |
Note: The values in this table are illustrative and represent the type of data that would be generated from a DFT study. Actual values would require specific calculations.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate electronic properties.
For L-Tryptophan, 5-(phenylmethoxy)-, ab initio calculations would be invaluable for determining properties such as the ionization potential, electron affinity, and the distribution of charge across the molecule. This would shed light on the molecule's susceptibility to oxidation or reduction and the nature of its electrostatic interactions. High-level ab initio studies could also be used to benchmark the accuracy of more computationally efficient methods like DFT for this specific system. An ab initio study on a related compound, N-acetyl-L-tryptophan-N-methylamide, has successfully explored its conformational space. conicet.gov.ar
Investigation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them. researchgate.netdalalinstitute.comnih.gov For L-Tryptophan, 5-(phenylmethoxy)-, this could involve studying its synthesis, degradation, or its interaction with biological targets.
By calculating the potential energy surface for a given reaction, researchers can determine the activation energy, which is a key factor in the reaction rate. For example, a computational study could investigate the mechanism of the enzymatic halogenation of tryptophan, a process that has been explored for related tryptophan derivatives. nih.gov Such a study on L-Tryptophan, 5-(phenylmethoxy)- would involve locating the transition state structure for the key bond-forming or bond-breaking steps and calculating its energy relative to the reactants and products.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, UV-Vis spectra)
Computational methods can predict various spectroscopic parameters, which can be invaluable for interpreting experimental data and confirming the structure of a molecule.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.govbmrb.iohmdb.ca By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts can be estimated. For L-Tryptophan, 5-(phenylmethoxy)-, this would be particularly useful for assigning the numerous signals in its complex spectrum, especially for the aromatic protons and carbons of the indole and phenyl rings. Predicted NMR data for the parent compound, L-tryptophan, is available in public databases. hmdb.canih.gov
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to a molecule's UV-Vis absorption spectrum. nih.govbmglabtech.comrsc.orgsielc.com This would allow for the assignment of the absorption bands of L-Tryptophan, 5-(phenylmethoxy)- to specific electronic excitations, such as π→π* transitions within the indole and phenyl chromophores.
Table 2: Illustrative Predicted Spectroscopic Data for L-Tryptophan, 5-(phenylmethoxy)-
| Spectrum | Parameter | Predicted Value (Illustrative) |
| ¹³C NMR | C5 Chemical Shift | ~155 ppm |
| ¹H NMR | Indole N-H Proton | ~10.1 ppm |
| UV-Vis | λmax | ~285 nm |
Note: These values are illustrative and based on typical values for similar structures. Accurate predictions would require specific calculations.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like L-Tryptophan, 5-(phenylmethoxy)- are often determined by the ensemble of its accessible conformations.
Conformational Analysis: A systematic search of the potential energy surface can identify the low-energy conformations (rotamers) of the molecule. conicet.gov.arnih.gov This would involve rotating the single bonds, such as the Cα-Cβ bond and the bonds connecting the phenylmethoxy group, and calculating the energy of each resulting structure.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the molecule's behavior over time. nih.govnih.govnih.govsemanticscholar.org By simulating the motion of the atoms according to the principles of classical mechanics, MD can explore the conformational landscape of L-Tryptophan, 5-(phenylmethoxy)- in different environments, such as in a vacuum or in a solvent. This can reveal the preferred conformations, the transitions between them, and how the molecule interacts with its surroundings.
Quantum Chemical Descriptors for Reactivity and Selectivity Prediction
Quantum chemical descriptors are numerical values derived from electronic structure calculations that can be used to predict the reactivity and selectivity of a molecule. rsc.orghakon-art.comrasayanjournal.co.in These descriptors are often based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Global Descriptors: Descriptors such as the HOMO-LUMO gap, chemical potential, hardness, and electrophilicity can provide a general indication of the molecule's reactivity. A small HOMO-LUMO gap, for instance, suggests that a molecule is more polarizable and reactive.
Local Descriptors: Fukui functions and local softness are used to predict the most reactive sites within a molecule for nucleophilic or electrophilic attack. For L-Tryptophan, 5-(phenylmethoxy)-, these descriptors could predict whether a reaction is more likely to occur on the indole ring, the phenyl ring, or the amino acid backbone.
Table 3: Illustrative Quantum Chemical Descriptors for L-Tryptophan, 5-(phenylmethoxy)-
| Descriptor | Definition | Predicted Significance (Illustrative) |
| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | Indicates kinetic stability and reactivity |
| Chemical Potential | (E(HOMO) + E(LUMO))/2 | Measures the tendency to exchange electrons |
| Hardness | (E(LUMO) - E(HOMO))/2 | Measures resistance to charge transfer |
| Electrophilicity Index | (Chemical Potential)² / (2 * Hardness) | Quantifies the electrophilic character |
Note: The significance described is general. Specific values would need to be calculated and interpreted in context.
Applications of L Tryptophan, 5 Phenylmethoxy in Advanced Organic Synthesis
Precursor in the Laboratory Synthesis of Complex Indole (B1671886) Alkaloids
The indole nucleus is a cornerstone of a vast array of natural products, with indole alkaloids representing a prominent class renowned for their structural complexity and diverse pharmacological activities. nih.gov The biosynthesis of many of these alkaloids originates from tryptophan. youtube.com In the laboratory, synthetic chemists often employ protected tryptophan derivatives to achieve the targeted synthesis of these intricate molecules.
L-Tryptophan, 5-(phenylmethoxy)- serves as a key precursor in the synthesis of indole alkaloids that feature a hydroxyl group at the 5-position of the indole ring. The benzyloxy group is a robust protecting group, stable to a wide range of reaction conditions, yet readily removable under specific, mild conditions, typically through catalytic hydrogenation. This allows for the elaboration of other parts of the molecule without affecting the sensitive hydroxyl group until its unveiling is desired in the final stages of the synthesis.
While direct examples of the total synthesis of a specific complex indole alkaloid using L-tryptophan, 5-(phenylmethoxy)- are not extensively detailed in readily available literature, the synthetic strategies for related compounds provide a clear indication of its utility. For instance, the synthesis of dimeric indole alkaloids often starts from tryptophan derivatives, where strategic protection of the indole ring is paramount. jst.go.jp The synthesis of alkaloids like those in the T988 family, for example, begins with L-tryptophan methyl ester, highlighting the foundational role of tryptophan building blocks. jst.go.jp The synthesis of other complex alkaloids, such as minfiensine, also commences with a Fischer indole synthesis to construct the core indole structure, a process where a pre-functionalized starting material like 5-benzyloxyaniline could be conceptually employed. nih.gov Furthermore, the synthesis of the highly toxic bicyclic octapeptide α-amanitin, which contains a 6-hydroxy-tryptophan residue, underscores the importance of hydroxylated tryptophan derivatives in the construction of complex peptide-based natural products. wikipedia.org The use of a benzyloxy-protected tryptophan would be a logical synthetic strategy for such a target.
Building Block for Modified Peptides and Peptidomimetics in Research Settings
The incorporation of non-canonical amino acids into peptides is a powerful strategy for developing novel therapeutic agents and research tools. L-Tryptophan, 5-(phenylmethoxy)- is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of modified peptides and peptidomimetics. chemimpex.comresearchgate.net The 5-hydroxy group, unmasked from the 5-benzyloxy precursor, can significantly influence the biological activity and properties of a peptide.
The fluorenylmethoxycarbonyl (Fmoc) protected version, Fmoc-L-Tryptophan, 5-(phenylmethoxy)-, is commercially available and can be directly used in standard SPPS protocols. chemimpex.com This allows for the site-specific incorporation of this modified amino acid into a peptide sequence. The resulting peptides, after deprotection of the benzyloxy group, contain a 5-hydroxytryptophan (B29612) residue. This residue is a key component of some naturally occurring bioactive peptides and can also be introduced to confer specific properties, such as altered receptor binding affinity, modified enzymatic stability, or the introduction of a site for further chemical modification.
Research into peptide-based dendrimers has utilized N1-alkylated tryptophan derivatives to create novel structures with potential applications in drug delivery and therapy. nih.gov While this specific example does not use the 5-benzyloxy derivative, it highlights the broader interest in modifying the tryptophan scaffold for advanced applications. The synthesis of peptides containing tryptophan oxidation products, such as 5-hydroxytryptophan, is another area of active research where a protected precursor like L-Tryptophan, 5-(phenylmethoxy)- would be invaluable. researchgate.net
| Application Area | Key Feature of L-Tryptophan, 5-(phenylmethoxy)- | Example Research Focus |
| Modified Peptides | Precursor to 5-hydroxytryptophan | Synthesis of bioactive peptides with enhanced receptor affinity. |
| Peptidomimetics | Introduction of a functional group for further modification | Development of enzyme-resistant peptide analogues. |
| Solid-Phase Peptide Synthesis | Compatibility with standard Fmoc-SPPS protocols | Site-specific incorporation into custom peptide sequences. |
Intermediate in the Preparation of Research Probes and Labelled Compounds
Radioactively or fluorescently labeled molecules are indispensable tools in biomedical research for studying biological processes in vitro and in vivo. L-Tryptophan, 5-(phenylmethoxy)- can serve as a crucial intermediate in the synthesis of labeled research probes, particularly for positron emission tomography (PET) imaging.
The synthesis of radiolabeled analogues of 5-hydroxy-L-tryptophan, for example with Fluorine-18, has been developed for tumor imaging. nih.gov In these syntheses, a precursor molecule bearing the core structure of 5-hydroxytryptophan is required. L-Tryptophan, 5-(phenylmethoxy)- provides a stable scaffold upon which the necessary functionalities for radiolabeling can be installed. The benzyloxy group can be removed at a late stage in the synthesis to reveal the 5-hydroxy group, which is often important for the biological activity of the final probe. For example, 5-hydroxy-L-[β-¹¹C]tryptophan has been used to probe the synthesis of serotonin (B10506) in the brain using PET. nih.gov The synthesis of such a tracer would benefit from a precursor with a protected 5-hydroxy group.
The general principle of using a protected precursor to construct a complex labeled molecule is well-established. nih.govthermofisher.com The ability to introduce a radioactive isotope or a fluorescent tag at a specific position in the molecule is critical, and the use of protecting groups like the benzyloxy group on L-Tryptophan, 5-(phenylmethoxy)- facilitates this by masking a reactive functional group during the labeling steps.
| Probe Type | Label | Application | Role of L-Tryptophan, 5-(phenylmethoxy)- |
| PET Tracer | ¹⁸F, ¹¹C | Tumor Imaging, Neuroscience Research | Precursor for the synthesis of the non-radioactive standard and the final radiolabeled tracer. |
| Fluorescent Probe | Fluorophore | In vitro assays, Cellular imaging | Scaffold for the attachment of a fluorescent tag, with the 5-hydroxy group potentially influencing binding or spectral properties. |
Utilization in Combinatorial Chemistry Library Synthesis
Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of diverse compounds, which can then be screened for biological activity. nih.gov The indole scaffold is a privileged structure in drug discovery, and the synthesis of indole-based combinatorial libraries is a common strategy for identifying new lead compounds. nih.gov
L-Tryptophan, 5-(phenylmethoxy)- is an attractive building block for the synthesis of such libraries. Its trifunctional nature (amine, carboxylic acid, and functionalized indole) allows for the introduction of diversity at multiple points in the molecule. The protected 5-hydroxy group adds another layer of potential diversity, as it can be deprotected and further functionalized in a subset of the library.
While specific examples of large combinatorial libraries built from L-Tryptophan, 5-(phenylmethoxy)- are not prevalent in the literature, the synthesis of libraries of indole derivatives is a well-established field. nih.govmdpi.com The methodologies developed for these syntheses could be readily adapted to incorporate this versatile building block. The resulting libraries would contain compounds with a 5-benzyloxyindole (B140440) or a 5-hydroxyindole (B134679) core, which could be screened against a wide range of biological targets.
Design and Synthesis of Receptor Ligands for Investigational Purposes
The neurotransmitter serotonin (5-hydroxytryptamine) and its receptors are major targets for the development of drugs to treat a variety of central nervous system disorders. nih.gov Given the structural similarity of 5-hydroxytryptophan to serotonin, it is not surprising that derivatives of tryptophan are extensively explored in the design and synthesis of new receptor ligands.
L-Tryptophan, 5-(phenylmethoxy)- serves as a valuable starting material for the synthesis of investigational ligands for serotonin receptors, particularly the 5-HT receptor family. nih.govsemanticscholar.orgnih.gov The benzyloxy group can be retained in the final molecule to explore the effect of a bulky, lipophilic group at the 5-position, or it can be removed to yield the corresponding 5-hydroxy derivative, which more closely mimics the natural ligand.
The synthesis of N-benzyl-5-methoxytryptamines as potent 5-HT2 receptor agonists demonstrates the importance of substitution on the indole ring for receptor affinity and functional activity. nih.gov Similarly, the development of selective 5-HT7 receptor antagonists has involved the synthesis of a wide range of tryptamine (B22526) derivatives. nih.govsemanticscholar.org The ability to start from a readily available, protected tryptophan derivative like L-Tryptophan, 5-(phenylmethoxy)- greatly facilitates the exploration of structure-activity relationships in these drug discovery programs.
| Receptor Target | Compound Class | Role of 5-(phenylmethoxy)- Group |
| Serotonin 5-HT2 Receptors | N-substituted tryptamines | Can be kept to study steric and electronic effects or removed to mimic serotonin. |
| Serotonin 5-HT7 Receptors | Arylsulfonyltryptamines, Triazine derivatives | Provides a handle for synthetic modification and influences ligand-receptor interactions. |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Routes
The traditional synthesis of 5-benzyloxy-L-tryptophan often involves multi-step processes that may utilize hazardous reagents and generate significant waste. researchgate.netnih.gov Current research efforts are geared towards developing more sustainable and efficient synthetic strategies, including chemoenzymatic and biocatalytic methods.
Chemoenzymatic approaches are gaining traction as they combine the selectivity of enzymes with the versatility of chemical synthesis. For instance, enzymes like tryptophan synthase and its engineered variants are being explored for the direct synthesis of 5-substituted tryptophan derivatives. nih.govresearchgate.netmdpi.com These enzymatic reactions can offer high enantioselectivity and regioselectivity under mild conditions, reducing the need for protecting groups and harsh reagents.
Biocatalysis, using whole-cell systems or isolated enzymes, presents a green alternative for producing tryptophan derivatives. mdpi.com Research is focused on engineering metabolic pathways in microorganisms to produce 5-hydroxytryptophan (B29612), a precursor to 5-benzyloxy-L-tryptophan, directly from simple carbon sources. researchgate.netnih.gov While direct microbial synthesis of 5-benzyloxy-L-tryptophan is still an emerging area, the advancements in synthetic biology and metabolic engineering hold significant promise.
A key challenge in these sustainable routes is often the need for cofactors, such as tetrahydrobiopterin (B1682763) (BH4) for tryptophan hydroxylase. researchgate.net Therefore, developing efficient cofactor regeneration systems is a critical aspect of this research. acs.org
Exploration of New Catalytic Transformations Involving the Compound
The indole (B1671886) nucleus of 5-benzyloxy-L-tryptophan is a rich platform for a variety of catalytic transformations, enabling the synthesis of diverse molecular architectures. Future research is focused on exploring novel catalytic methods to functionalize this compound further.
Palladium-catalyzed cross-coupling reactions, such as C-H functionalization, are powerful tools for modifying the indole ring. ontosight.aiasm.org These methods allow for the direct introduction of new carbon-carbon and carbon-heteroatom bonds at various positions of the indole scaffold, offering a streamlined approach to complex derivatives. Research is ongoing to develop more efficient and regioselective palladium catalysts for the functionalization of electron-rich indoles like 5-benzyloxyindole (B140440).
Furthermore, other transition metals are being investigated for their catalytic activity with indole derivatives. For example, copper-catalyzed reactions have shown promise in the alkylation of indoles. The development of enantioselective catalytic systems is a major goal, allowing for the synthesis of chiral tryptophan derivatives with high optical purity.
The benzyloxy group itself can participate in or influence catalytic transformations. For instance, its presence can direct the regioselectivity of certain reactions. Future work will likely explore the catalytic cleavage and modification of the benzyloxy group to introduce further diversity.
Integration into Flow Chemistry and Automated Synthesis Platforms
The pharmaceutical industry is increasingly adopting continuous flow chemistry and automated synthesis platforms to improve efficiency, safety, and scalability. researchgate.net The integration of 5-benzyloxy-L-tryptophan into these advanced manufacturing platforms is a key area of future development.
Automated synthesis platforms, often coupled with flow chemistry, enable the rapid synthesis and screening of libraries of compounds. By incorporating 5-benzyloxy-L-tryptophan into these automated workflows, researchers can efficiently explore a wide range of structural modifications to optimize the biological activity of target molecules. This is particularly valuable in drug discovery and development.
The development of robust and reliable methods for solid-phase peptide synthesis (SPPS) in flow is an active area of research. These systems can be adapted for the incorporation of unnatural amino acids like 5-benzyloxy-L-tryptophan, facilitating the synthesis of complex peptides with tailored properties.
Advanced Characterization Techniques for Reaction Dynamics and In Situ Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic processes. Advanced characterization techniques are increasingly being applied to study the dynamics of reactions involving 5-benzyloxy-L-tryptophan.
In situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for real-time monitoring of chemical reactions. It provides detailed structural information about reactants, intermediates, and products as the reaction progresses, offering valuable insights into reaction pathways and kinetics. The application of in situ NMR to the synthesis and modification of 5-benzyloxy-L-tryptophan can help in optimizing reaction conditions and identifying transient intermediates.
Stopped-flow spectroscopy is another valuable technique for studying the kinetics of fast reactions, often on the millisecond timescale. nih.gov This method is particularly useful for investigating the initial steps of a reaction and for characterizing short-lived intermediates. In the context of 5-benzyloxy-L-tryptophan, stopped-flow techniques can be employed to study the kinetics of its enzymatic or chemical transformations.
Other advanced spectroscopic techniques, such as Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry, when coupled with reaction monitoring systems, can provide complementary information about reaction progress and product formation.
Role in Mechanistic Studies of Non-Enzymatic Reactions of Indole Derivatives
The indole ring of tryptophan is susceptible to a variety of non-enzymatic reactions, including oxidation and reactions with various electrophiles. The use of protected tryptophan derivatives, such as 5-benzyloxy-L-tryptophan, is instrumental in dissecting the mechanisms of these reactions.
The benzyloxy group at the 5-position serves as a protecting group for the hydroxyl functionality, preventing its participation in unwanted side reactions. nih.gov This allows researchers to focus on the reactivity of other positions of the indole ring and the amino acid backbone. By comparing the reactivity of 5-benzyloxy-L-tryptophan with that of unprotected tryptophan or other derivatives, the specific role of the 5-hydroxyl group in various reactions can be elucidated.
For example, in studies of indole oxidation, the benzyloxy group can prevent the formation of certain oxidation products, thereby simplifying the reaction mixture and aiding in the identification of other reaction pathways. Similarly, in electrophilic substitution reactions, the electronic effect of the benzyloxy group can influence the regioselectivity of the reaction, providing insights into the factors that govern the reactivity of the indole nucleus.
The data gathered from these mechanistic studies, often employing the advanced characterization techniques mentioned in the previous section, is crucial for developing more selective and efficient methods for the synthesis and modification of indole-containing molecules.
Q & A
Basic Research Question
- LC-MS/MS : Electrospray ionization (ESI+) with multiple reaction monitoring (MRM) for high sensitivity (LOQ: 1 ng/mL). Use deuterated internal standards (e.g., 5-(Phenylmethoxy)-L-Trp-d₅) .
- Fluorescence Detection : Excitation/emission at 280/340 nm, suitable for cell lysates and plasma .
- Validation Parameters :
In radiolabeled analogs like 5-(2-¹⁸F-fluoroethoxy)-L-tryptophan, what factors contribute to discrepancies between in vitro binding assays and in vivo PET imaging results?
Advanced Research Question
Discrepancies arise from:
- Metabolic Instability : Rapid dealkylation in vivo, reducing target specificity .
- Plasma Protein Binding : High binding (>90%) limits free fraction available for tissue uptake.
- Off-Target Binding : Interaction with albumin or non-SERT receptors (e.g., 5-HT₁A).
Mitigation Strategies : - Stable Isotope-Labeled Analogs : Use ¹³C or ¹⁵N for in vitro-in vivo correlation (IVIVC).
- Microdosing Studies : Subpharmacological doses to minimize saturation effects .
What are the established protocols for evaluating the antioxidant potential of 5-substituted L-tryptophan derivatives, and how are oxidative stress markers quantified?
Basic Research Question
- Total Antioxidant Capacity (TAC) : Ferric reducing antioxidant power (FRAP) assay, with results normalized to Trolox equivalents .
- Total Oxidant Status (TOS) : Measurement of H₂O₂ levels via xylenol orange oxidation.
- Cell-Based Assays :
- LDH Release : Quantify membrane damage under H₂O₂-induced stress.
- ROS Detection : Fluorescent probes (e.g., DCFH-DA) in prostate cancer cells (PC3, DU-145) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
